molecular formula C12H17N3O2S B3396207 Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate CAS No. 1011408-64-2

Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B3396207
CAS No.: 1011408-64-2
M. Wt: 267.35 g/mol
InChI Key: GUPOQUPYDPCAOD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

The synthesis of Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfanylpyrimidinyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and can enhance binding affinity to the target molecules .

Comparison with Similar Compounds

Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for targeted applications in various fields.

Properties

IUPAC Name

ethyl 1-(2-sulfanylidene-1H-pyrimidin-6-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-2-17-11(16)9-4-7-15(8-5-9)10-3-6-13-12(18)14-10/h3,6,9H,2,4-5,7-8H2,1H3,(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPOQUPYDPCAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate
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Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate
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